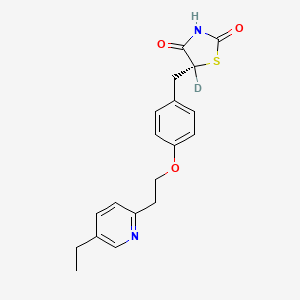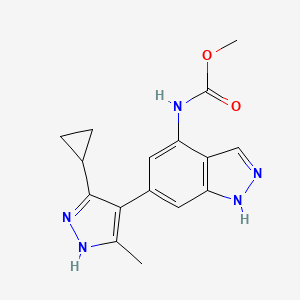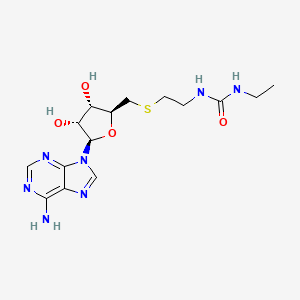![molecular formula C41H66NaO17S B607268 sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate CAS No. 75410-52-5](/img/structure/B607268.png)
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate is a triterpene glycoside compound isolated from sea cucumbers, particularly from the species Actinopyga echinites . It is known for its antifungal properties and has been the subject of various scientific studies due to its potential biological activities .
Preparation Methods
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate is typically extracted from sea cucumbers using a combination of solvent extraction and chromatographic techniques . The process involves:
Extraction: The sea cucumber tissues are dried and ground, followed by extraction with solvents such as methanol or ethanol.
Chemical Reactions Analysis
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its glycosidic moieties.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically modified glycosides with altered biological activities .
Scientific Research Applications
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[108002,905,9
Mechanism of Action
The mechanism of action of sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate involves its interaction with cellular membranes, leading to increased permeability and subsequent cell lysis . It targets specific proteins and enzymes within the cell, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate is often compared with other triterpene glycosides such as holothurin B and 24-dehydroechinoside A . While all these compounds share a similar glycosidic structure, this compound is unique due to its specific glycosidic moieties and its potent antifungal activity . Other similar compounds include bivittosides C and D, which also exhibit biological activities but differ in their structural configurations .
Properties
CAS No. |
75410-52-5 |
|---|---|
Molecular Formula |
C41H66NaO17S |
Molecular Weight |
886.01 |
IUPAC Name |
sodium (3R,4R,5R,6S)-6-(((3S,5R,8R,10S,12S,13S,17R)-12,17-dihydroxy-17-((S)-2-hydroxy-6-methylheptan-2-yl)-4,4,10,14-tetramethyl-19-oxo-1,2,3,4,5,6,7,8,10,12,14,15,16,17-tetradecahydro-14l5-14,13-(epoxymethano)cyclopenta[a]phenanthren-3-yl)oxy)-4-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl sulfate |
InChI |
InChI=1S/C41H67O17S.Na/c1-20(2)10-9-14-38(7,48)39(49)16-17-41(8)23-11-12-25-36(4,5)27(13-15-37(25,6)22(23)18-26(42)40(39,41)35(47)57-41)55-34-32(29(44)24(19-53-34)58-59(50,51)52)56-33-31(46)30(45)28(43)21(3)54-33;/h18,20-21,23-34,42-46,48-49H,9-17,19H2,1-8H3,(H,50,51,52);/q;+1/p-1/t21-,23-,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,37-,38+,39+,40+;/m1./s1 |
InChI Key |
AJTCTPPHGQDTOH-BVFRRBAHSA-M |
SMILES |
CC1(C)[C@@H](O[C@H]2[C@@H]([C@H]([C@@H](CO2)OS(=O)([O-])=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](C)O3)O)O)O)CC[C@]4(C)C5=C[C@H](O)[C@]6(C(O7)=O)[C@]([C@@](C)(O)CCCC(C)C)(O)CCC67(C)[C@]5([H])CC[C@@]14[H].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Echinoside B; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


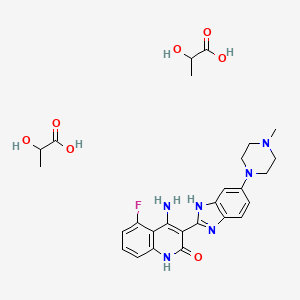
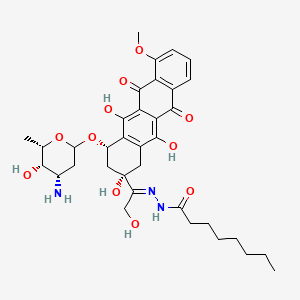
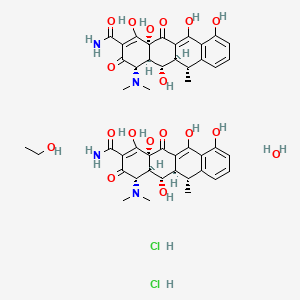
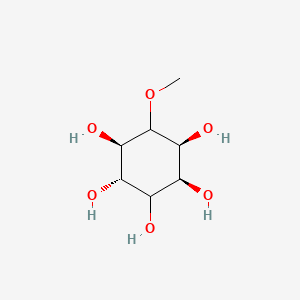
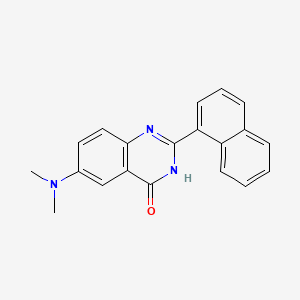

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
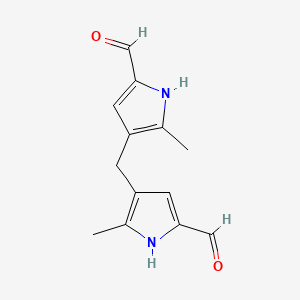
![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)
